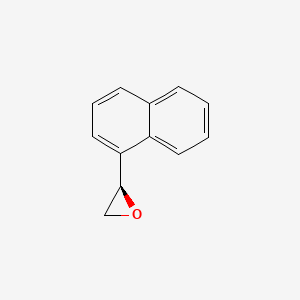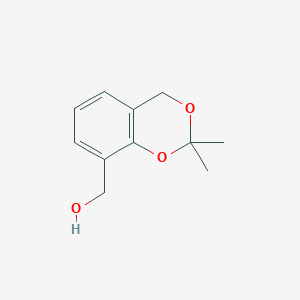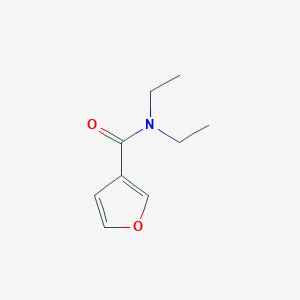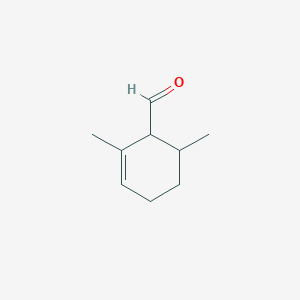![molecular formula C13H16O4 B6599200 2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid CAS No. 342624-55-9](/img/structure/B6599200.png)
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid, also known by its common abbreviation TBPA, is a carboxylic acid derived from phenylacetic acid. It is a colorless, crystalline solid with a melting point of 64-66°C and a boiling point of approximately 250°C. TBPA is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in certain reactions.
作用機序
TBPA is an organic acid that acts as a proton donor, which means that it can donate protons to other molecules. This process is known as protonation and is responsible for the acidity of TBPA. The protonation of TBPA is reversible, meaning that it can also accept protons from other molecules. This process is known as deprotonation.
Biochemical and Physiological Effects
TBPA has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in fatty acid metabolism and to reduce the activity of certain enzymes involved in the breakdown of carbohydrates. It has also been shown to have an effect on the activity of certain hormones, including insulin, and to affect the expression of certain genes.
実験室実験の利点と制限
The use of TBPA in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in storage. Additionally, it is easily soluble in a variety of solvents, making it suitable for a wide range of applications. The main limitation of TBPA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of TBPA. These include further research into its potential use as a catalyst in organic synthesis, its potential use as a drug delivery system, and its potential use in the synthesis of new pharmaceuticals. Additionally, further research into its effects on the activity of enzymes, hormones, and genes could lead to new insights into the regulation of these processes. Finally, research into its potential use as a reagent in the synthesis of complex molecules could lead to new ways of synthesizing compounds that are difficult to obtain using traditional methods.
合成法
TBPA can be synthesized from phenylacetic acid by reacting the acid with tert-butyl bromide in the presence of sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70°C. The resulting product is then purified by recrystallization.
科学的研究の応用
TBPA has been used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and in the study of enzyme kinetics. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of DNA and RNA.
特性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-5-9(7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNNUFURMIUVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)
![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)










